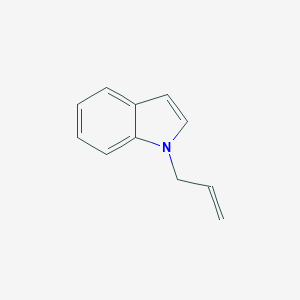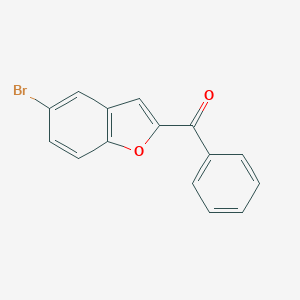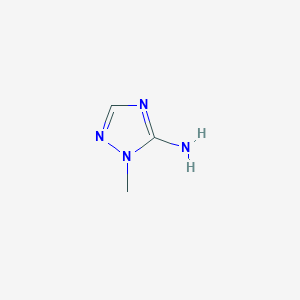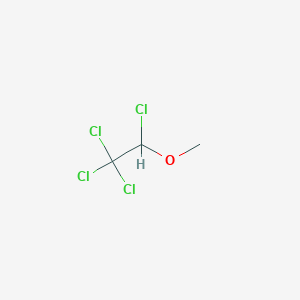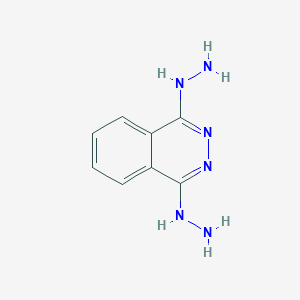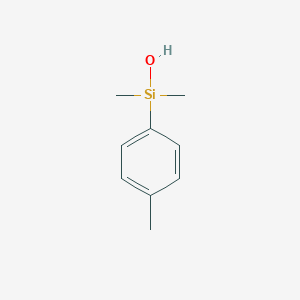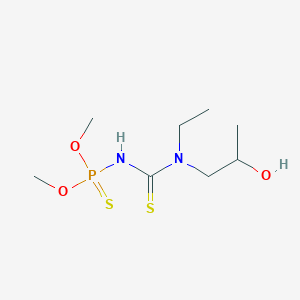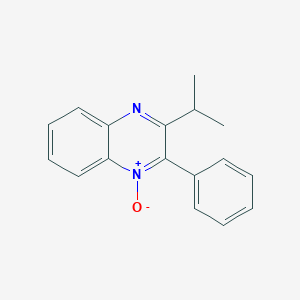
1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium is a quinoxaline derivative that has been widely studied for its potential applications in various fields. This compound has shown promising results in scientific research, particularly in the areas of medicinal chemistry, biochemistry, and pharmacology. In
Wirkmechanismus
The mechanism of action of 1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium is not fully understood. However, it is believed to act as an inhibitor of various enzymes and receptors. Studies have shown that this compound inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemische Und Physiologische Effekte
1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antimicrobial activity against various bacteria and fungi. In vivo studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions. Another limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium. One direction is to further explore its potential applications in medicinal chemistry, particularly in the development of new antitumor and antimicrobial agents. Another direction is to study its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a tool compound in biochemistry and pharmacology.
Synthesemethoden
The synthesis of 1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium involves the reaction of 2-phenylquinoxaline with 2-bromo-1-propanol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The product is then purified by column chromatography to obtain 1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium in a pure form.
Wissenschaftliche Forschungsanwendungen
1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an antitumor and antimicrobial agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In biochemistry and pharmacology, 1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium has been used as a tool compound to study the mechanism of action of various enzymes and receptors.
Eigenschaften
CAS-Nummer |
16007-79-7 |
|---|---|
Produktname |
1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium |
Molekularformel |
C17H16N2O |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
1-oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium |
InChI |
InChI=1S/C17H16N2O/c1-12(2)16-17(13-8-4-3-5-9-13)19(20)15-11-7-6-10-14(15)18-16/h3-12H,1-2H3 |
InChI-Schlüssel |
DMCWWSKTHGVRLU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-] |
Kanonische SMILES |
CC(C)C1=NC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-] |
Synonyme |
2-Isopropyl-3-phenylquinoxaline 4-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



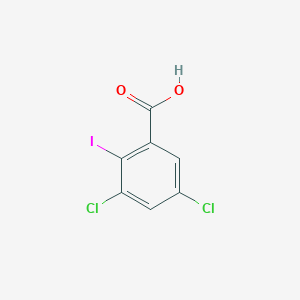
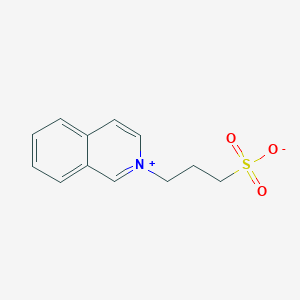
![Pyridine, 3-[5-[4-[(3-methyl-2-butenyl)oxy]phenyl]-2-oxazolyl]-](/img/structure/B103697.png)
![1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione](/img/structure/B103698.png)
![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI)](/img/structure/B103700.png)
![2-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B103701.png)
